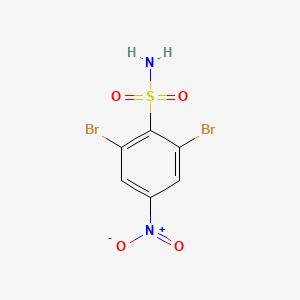
2,6-Dibromo-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C6H4Br2N2O4S and a molecular mass of 359.98 g/mol . This compound is characterized by the presence of two bromine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dibromo-4-nitrobenzenesulfonamide typically involves the bromination of 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method is considered environmentally friendly as it avoids the use of organic solvents. The reaction conditions include maintaining an acidic environment and using a 2:1 ratio of bromide to bromate salts.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is typically purified by filtration and washing with water, and the acidic filtrate can be recycled multiple times without loss of product quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical for this compound.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction: The major product is 2,6-dibromo-4-aminobenzenesulfonamide.
Oxidation: Products vary based on the specific oxidizing conditions applied.
Scientific Research Applications
2,6-Dibromo-4-nitrobenzenesulfonamide is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can inhibit enzyme activity or alter protein function, making the compound useful in biochemical research .
Comparison with Similar Compounds
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-aminobenzenesulfonamide
- 2,6-Dibromo-4-phenoxyphenol
Comparison: 2,6-Dibromo-4-nitrobenzenesulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Compared to 2,6-Dibromo-4-nitroaniline, it has an additional sulfonamide group, enhancing its solubility and potential for hydrogen bonding. Compared to 2,6-Dibromo-4-aminobenzenesulfonamide, it retains the nitro group, which can participate in redox reactions .
Properties
CAS No. |
1099660-65-7 |
|---|---|
Molecular Formula |
C6H4Br2N2O4S |
Molecular Weight |
359.98 g/mol |
IUPAC Name |
2,6-dibromo-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14) |
InChI Key |
SKNBINLPTNMREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















